physicochemical properties of 3-(4-Ethyl-benzyl)-piperidine
physicochemical properties of 3-(4-Ethyl-benzyl)-piperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethyl-benzyl)-piperidine
Introduction
3-(4-Ethyl-benzyl)-piperidine is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in key biological interactions and its favorable pharmacokinetic properties.[1][2] Understanding the fundamental physicochemical properties of novel derivatives like 3-(4-Ethyl-benzyl)-piperidine is a non-negotiable prerequisite in the drug discovery and development pipeline. These parameters govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
This guide provides a comprehensive framework for the characterization of 3-(4-Ethyl-benzyl)-piperidine. It is designed for researchers, chemists, and drug development professionals, offering not just a compilation of predicted data, but more critically, a detailed exposition of the experimental methodologies required to empirically determine and validate these essential properties. We will explore the causality behind experimental choices, presenting each protocol as a self-validating system to ensure data integrity and reproducibility.
Molecular Identity and Structure
The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and core structural attributes.
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IUPAC Name: 3-[(4-Ethylphenyl)methyl]piperidine[3]
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CAS Number: 955287-70-4[3]
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Chemical Structure:
(Note: An actual image would be placed here in a real document.)
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N | ChemScene[4][5] |
| Molecular Weight | 203.32 g/mol | ChemScene[4][5] |
| SMILES | CCc1ccc(cc1)CC2CCCNC2 | SynHet[3] |
| PubChem CID | 17039521 | SynHet[3] |
Fundamental Physicochemical Properties & Experimental Determination
While computational models provide valuable estimations, empirical data is the gold standard in drug development. The following sections detail the protocols for determining the key .
Physical State and Thermal Properties
The physical state (solid or liquid) at ambient temperature, along with its thermal behavior, is critical for handling, storage, and formulation.
Expertise & Causality: Differential Scanning Calorimetry (DSC) is the primary method for determining the melting point and thermal transitions of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endotherm indicates the melting point. Thermogravimetric Analysis (TGA) is run concurrently or sequentially to measure changes in mass as a function of temperature, indicating decomposition or desolvation. This dual analysis provides a comprehensive thermal profile, distinguishing between a phase change (melting) and degradation.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of 3-(4-Ethyl-benzyl)-piperidine into a Tzero aluminum pan. Crimp the pan with a hermetic lid.
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Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program (DSC):
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Equilibrate at 25 °C.
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Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate). The ramp rate is chosen to ensure good resolution of thermal events.
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Instrument Setup (TGA): Place 5-10 mg of the sample into a tared TGA pan.
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Thermal Program (TGA):
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Equilibrate at 25 °C.
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Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under nitrogen.
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Data Analysis:
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DSC: The onset of the sharp endothermic peak is reported as the melting point.
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TGA: The temperature at which significant mass loss begins is noted as the onset of decomposition.
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Trustworthiness: The protocol is self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the DSC's temperature and enthalpy scales prior to the sample run. The clear separation of melting (in DSC) from decomposition (in TGA) confirms the integrity of the measured melting point.
Acidity Constant (pKa)
Expertise & Causality: As a secondary amine, the piperidine nitrogen of 3-(4-Ethyl-benzyl)-piperidine is basic and will be protonated at physiological pH. The pKa is the pH at which the compound is 50% ionized and 50% neutral. This value is arguably the most critical physicochemical parameter for ionizable drugs, as it dictates solubility, lipophilicity, membrane permeability, and receptor binding. Potentiometric titration is the definitive method for pKa determination, directly measuring the change in pH of a solution upon the addition of a titrant.
Methodology:
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System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Sample Preparation: Prepare a ~1 mM solution of 3-(4-Ethyl-benzyl)-piperidine in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility across the pH range.
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Titration (Acid Direction): Add a standardized solution of 0.1 M NaOH to raise the pH to ~11, ensuring the amine is fully deprotonated.
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Titration (Base Direction): Titrate the solution with a standardized 0.1 M HCl solution at a constant, slow rate. Record the pH and the volume of titrant added continuously.
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Data Analysis: Plot the first derivative of the pH vs. titrant volume curve (dpH/dV). The peak of this curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.
Trustworthiness: The protocol's integrity is ensured by the rigorous calibration of the pH meter. Furthermore, running a blank titration of the co-solvent system alone allows for correction of any background effects. The use of specialized software for calculating the pKa from the titration curve minimizes operator error and provides a statistically robust value.
Lipophilicity (LogP / LogD)
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For a basic compound like 3-(4-Ethyl-benzyl)-piperidine, LogD at pH 7.4 is more physiologically relevant than LogP. The classic shake-flask method, using n-octanol and a buffered aqueous phase, remains the benchmark for this determination.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together overnight and allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration (~1 mg/mL).
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Partitioning: Combine 5 mL of the n-octanol stock solution with 5 mL of the pre-saturated PBS (pH 7.4) in a glass vial.
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Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial at low speed (~2000 rpm) for 30 minutes to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation:
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D₇.₄ = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
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LogD₇.₄ = log₁₀(D₇.₄)
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Trustworthiness: This method is validated by ensuring mass balance; the total amount of compound recovered from both phases should be within 95-105% of the initial amount added. The HPLC-UV method used for quantification must be pre-validated for linearity, accuracy, and precision.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Method | Source |
| LogP | 2.7911 | Computational | ChemScene[4][5] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Computational | ChemScene[4][5] |
| Hydrogen Bond Donors | 1 | Computational | ChemScene[4][5] |
| Hydrogen Bond Acceptors | 1 | Computational | ChemScene[4][5] |
| Rotatable Bonds | 3 | Computational | ChemScene[4][5] |
Solubility Profile
Expertise & Causality: Aqueous solubility is a critical factor for oral drug absorption. Poor solubility is a major hurdle in drug development.[8] For an ionizable compound, solubility is highly pH-dependent. Therefore, determining its thermodynamic equilibrium solubility across a range of physiologically relevant pH values is essential.
Methodology: Equilibrium "Shake-Flask" Solubility
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
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Sample Addition: Add an excess amount of solid 3-(4-Ethyl-benzyl)-piperidine to vials containing each buffer. The excess solid ensures that saturation is reached.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is achieved.
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Sample Processing: After equilibration, filter the samples through a low-binding 0.22 µm filter (e.g., PVDF) to remove the undissolved solid.
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Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method.
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Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH.
Trustworthiness: The reliability of this method hinges on visual confirmation of excess solid in the vials after the equilibration period, confirming that a saturated solution was achieved. The 24-48 hour equilibration time is a standard industry practice to ensure the measured solubility is the true thermodynamic value, not a kinetically trapped supersaturated state.
Safety and Handling
Based on available supplier information, 3-(4-Ethyl-benzyl)-piperidine is classified with the GHS07 pictogram, indicating it is an irritant.[3] Standard laboratory safety protocols should be strictly followed.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The are central to its potential as a lead compound or intermediate in drug discovery. This guide has outlined the critical parameters—thermal stability, pKa, lipophilicity, and solubility—and provided robust, self-validating experimental protocols for their determination. While computational predictions offer a useful starting point, the empirical data generated through these rigorous methods provide the reliable foundation necessary for informed decision-making in the progression of a drug candidate. Adherence to these detailed analytical workflows will ensure the generation of high-quality, reproducible data, thereby accelerating the research and development process.
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Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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